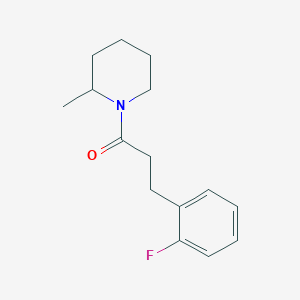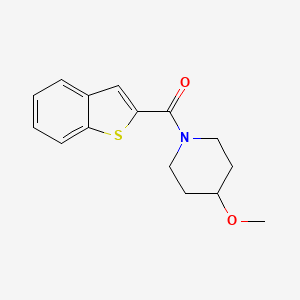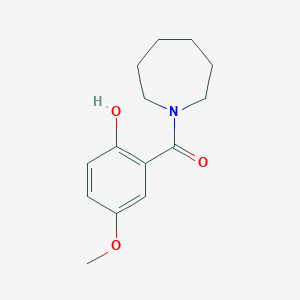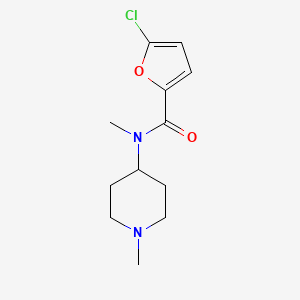
(6-Methylpyridin-3-yl)-morpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methylpyridin-3-yl)-morpholin-4-ylmethanone, also known as MPMM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the morpholin-4-ylmethanone family, which has been shown to have various biological activities such as anti-tumor, anti-inflammatory, and anti-viral effects.
Mécanisme D'action
The mechanism of action of (6-Methylpyridin-3-yl)-morpholin-4-ylmethanone is not fully understood, but it has been suggested that it may exert its biological effects by inhibiting various signaling pathways. This compound has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. It has also been reported to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses. Furthermore, this compound has been found to inhibit the JAK/STAT signaling pathway, which is involved in cytokine signaling.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. Additionally, this compound has been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (6-Methylpyridin-3-yl)-morpholin-4-ylmethanone in lab experiments is its relatively low toxicity. This compound has been shown to have low cytotoxicity in various cell lines, which makes it a promising candidate for further studies. However, one of the limitations of using this compound is its poor solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of (6-Methylpyridin-3-yl)-morpholin-4-ylmethanone. One of the potential applications of this compound is in the development of anti-cancer drugs. This compound has been shown to have anti-tumor effects in various cancer cell lines, and further studies are needed to determine its potential as a therapeutic agent. Additionally, this compound may have potential applications in the treatment of inflammatory and viral diseases. Further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. It has been shown to have various biological activities, such as anti-tumor, anti-inflammatory, and anti-viral effects. This compound has been found to inhibit various signaling pathways and has been shown to induce apoptosis in cancer cells. Further studies are needed to determine the potential applications of this compound in the development of anti-cancer drugs and the treatment of inflammatory and viral diseases.
Méthodes De Synthèse
The synthesis of (6-Methylpyridin-3-yl)-morpholin-4-ylmethanone involves a multistep process that starts with the reaction of 6-methylpyridin-3-amine with ethyl chloroformate to form 6-methylpyridin-3-yl carbamate. This intermediate then undergoes a reaction with morpholine in the presence of triethylamine to yield this compound. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
(6-Methylpyridin-3-yl)-morpholin-4-ylmethanone has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, such as anti-tumor, anti-inflammatory, and anti-viral effects. This compound has been reported to inhibit the growth of various cancer cells, including lung, breast, and prostate cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been found to have anti-viral effects against influenza A virus and human cytomegalovirus.
Propriétés
IUPAC Name |
(6-methylpyridin-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-9-2-3-10(8-12-9)11(14)13-4-6-15-7-5-13/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFENUVJLTNXASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1,3-Dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7508181.png)
![N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7508186.png)
![Methyl 3-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7508189.png)
![3-(2-methoxyethyl)spiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7508198.png)

![[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508212.png)






![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7508275.png)

